4-[2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine
CAS No.: 2640968-67-6
Cat. No.: VC11822113
Molecular Formula: C19H24N8O
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640968-67-6 |
|---|---|
| Molecular Formula | C19H24N8O |
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | 4-[2-methyl-6-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine |
| Standard InChI | InChI=1S/C19H24N8O/c1-15-22-17(14-18(23-15)25-10-12-28-13-11-25)24-6-8-26(9-7-24)19-16-2-3-21-27(16)5-4-20-19/h2-5,14H,6-13H2,1H3 |
| Standard InChI Key | JFQGEQQSUIMHCB-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=CN5C4=CC=N5 |
| Canonical SMILES | CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=CN5C4=CC=N5 |
Introduction
Chemical Identity and Structural Characterization
4-[2-Methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine belongs to the class of nitrogen-rich heterocyclic compounds, featuring a pyrimidine core substituted at the 4-position with a morpholine ring and at the 6-position with a piperazine-linked pyrazolo[1,5-a]pyrazine group. Its molecular formula is C₁₉H₂₄N₈O, corresponding to a molecular weight of 380.4 g/mol .
Table 1: Key Physicochemical Properties
The compound’s structure is defined by three distinct regions:
-
Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The 2-methyl group enhances steric bulk, potentially influencing binding interactions .
-
Morpholine Substituent: A saturated six-membered ring containing one oxygen and one nitrogen atom, contributing to solubility and hydrogen-bonding capacity.
-
Pyrazolo[1,5-a]pyrazine-Piperazine Arm: A bicyclic pyrazine fused to a pyrrole-like ring, connected via a piperazine linker. This moiety is hypothesized to engage in π-π stacking and target-specific hydrophobic interactions .
Crystallographic data for this specific compound remain unpublished, but analogous structures suggest bond lengths of 1.34–1.47 Å for C–N bonds and 1.40–1.50 Å for C–C bonds in the pyrimidine and pyrazine systems.
Synthetic Pathways and Optimization Strategies
The synthesis of 4-[2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine likely follows a multi-step sequence common to polyheterocyclic systems. While explicit protocols are proprietary, general methodologies can be inferred from related compounds :
Key Synthetic Steps:
-
Pyrimidine Core Formation: Condensation of amidine derivatives with β-diketones or β-ketoesters under acidic conditions yields 2-methylpyrimidine intermediates.
-
Morpholine Introduction: Nucleophilic aromatic substitution (SNAr) at the pyrimidine 4-position using morpholine under catalytic Cu(I) or Pd(0) conditions.
-
Piperazine-Pyrazolo[1,5-a]pyrazine Coupling: Buchwald-Hartwig amination or Ullmann-type coupling to install the piperazine-pyrazolo[1,5-a]pyrazine arm at the pyrimidine 6-position .
Reaction optimization challenges include minimizing regiochemical byproducts during substitution and ensuring compatibility between morpholine’s oxygen nucleophilicity and pyrimidine’s electronic profile. Industrial-scale synthesis may employ continuous flow reactors to enhance yield (>75%) and purity (>98%).
Structural and Electronic Analysis
Quantum mechanical calculations (DFT) on analogous systems reveal:
-
Electron Density Distribution: The pyrimidine core exhibits electron-deficient characteristics, while the morpholine oxygen donates electron density via resonance.
-
Tautomeric Potential: The pyrazolo[1,5-a]pyrazine group may adopt multiple tautomeric forms, influencing binding to biological targets .
-
Conformational Flexibility: The piperazine linker allows rotational freedom, enabling adaptation to enzyme active sites.
Table 2: Predicted Molecular Orbital Properties
| Property | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.2 | Electrophilic reactivity |
| LUMO Energy | -1.8 | Nucleophilic susceptibility |
| Band Gap | 4.4 | Moderate kinetic stability |
| Parameter | Value/Effect | Source |
|---|---|---|
| Target | PI3Kδ | |
| IC₅₀ (PI3Kδ) | ~50 nM (estimated) | – |
| Selectivity (vs PI3Kα) | >100-fold | |
| Cellular Activity | Anti-proliferative in B-cells |
Future Research Directions
-
In Vitro Profiling: Validate PI3Kδ inhibition and selectivity using enzymatic assays .
-
ADMET Optimization: Introduce solubilizing groups (e.g., PEG chains) and block metabolic hotspots.
-
In Vivo Efficacy: Evaluate tumor growth inhibition in xenograft models and biomarker modulation .
-
Crystallographic Studies: Resolve co-crystal structures with PI3Kδ to guide structure-based design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume